molecular formula C18H10Cl3F3N4 B12925640 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12925640
M. Wt: 445.6 g/mol
InChI Key: NFVCQOUPKKJLKW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound characterized by the presence of chlorophenyl and dichlorophenyl groups, along with a trifluoromethyl group. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with chlorinated aromatic aldehydes under acidic or basic conditions. The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-7-phenyl-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both chlorinated aromatic rings and a trifluoromethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H10Cl3F3N4

Molecular Weight

445.6 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H10Cl3F3N4/c19-11-4-1-9(2-5-11)14-8-15(10-3-6-12(20)13(21)7-10)28-17(25-14)26-16(27-28)18(22,23)24/h1-8,15H,(H,25,26,27)

InChI Key

NFVCQOUPKKJLKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(N3C(=NC(=N3)C(F)(F)F)N2)C4=CC(=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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